2-Propanone, 3-diethylamino-1,1-diphenyl-1-hydroxy-
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Overview
Description
2-Propanone, 3-diethylamino-1,1-diphenyl-1-hydroxy- is a chemical compound with the molecular formula C19H23NO2 and a molecular weight of 297.39142 g/mol. It is known for its unique structure, which includes a diethylamino group and two phenyl groups attached to a propanone backbone. This compound is of interest in various fields of scientific research due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propanone, 3-diethylamino-1,1-diphenyl-1-hydroxy- typically involves the reaction of 1,1-diphenyl-2-propanone with diethylamine under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often under reflux conditions to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis in a cGMP (current Good Manufacturing Practice) facility. The process includes stringent quality control measures to ensure the purity and consistency of the final product. The production environment is maintained at high cleanliness levels, ranging from Class 100 to Class 100,000 cleanrooms.
Chemical Reactions Analysis
Types of Reactions
2-Propanone, 3-diethylamino-1,1-diphenyl-1-hydroxy- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, where the diethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or alkoxides are employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
2-Propanone, 3-diethylamino-1,1-diphenyl-1-hydroxy- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is utilized in the manufacture of specialty chemicals and as a precursor in the synthesis of various industrial products.
Mechanism of Action
The mechanism of action of 2-Propanone, 3-diethylamino-1,1-diphenyl-1-hydroxy- involves its interaction with specific molecular targets. The diethylamino group can interact with biological receptors, while the phenyl groups may enhance its binding affinity. The compound can modulate various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
1,1-Diphenyl-2-propanone: Similar in structure but lacks the diethylamino group.
3-Diethylamino-1-propanol: Contains a diethylamino group but differs in the overall structure.
1,3-Diphenyl-2-propanone: Another structurally related compound used in organic synthesis.
Uniqueness
2-Propanone, 3-diethylamino-1,1-diphenyl-1-hydroxy- is unique due to the presence of both diethylamino and phenyl groups, which confer distinct chemical and biological properties. This combination makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
24860-79-5 |
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Molecular Formula |
C19H23NO2 |
Molecular Weight |
297.4 g/mol |
IUPAC Name |
3-(diethylamino)-1-hydroxy-1,1-diphenylpropan-2-one |
InChI |
InChI=1S/C19H23NO2/c1-3-20(4-2)15-18(21)19(22,16-11-7-5-8-12-16)17-13-9-6-10-14-17/h5-14,22H,3-4,15H2,1-2H3 |
InChI Key |
FNWWXWCEDCFQNE-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CC(=O)C(C1=CC=CC=C1)(C2=CC=CC=C2)O |
Origin of Product |
United States |
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